N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide
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Overview
Description
N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Tetrazole Ring: This can be achieved through the [2+3] cycloaddition reaction between a nitrile and an azide.
Formation of the Pyrazole Ring: This involves the condensation of hydrazine with a 1,3-dicarbonyl compound.
Formation of the Thiophene Ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.
Coupling Reactions: The final step involves coupling the tetrazole, pyrazole, and thiophene rings through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The tetrazole and pyrazole rings can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted tetrazole or pyrazole derivatives.
Scientific Research Applications
N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: It can be used as a catalyst or a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromopyrazole share the pyrazole ring structure.
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring structure.
Uniqueness
What sets N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide apart is the combination of these three distinct ring systems in a single molecule, providing a unique set of chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-5-[1-[5-(tetrazol-1-yl)-1H-pyrazole-4-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2S/c1-22(2)16(26)13-6-5-12(27-13)11-4-3-7-23(11)15(25)10-8-17-19-14(10)24-9-18-20-21-24/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOOZJWGFFFYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C(NN=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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